
Methyl4-isobutylnicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl4-isobutylnicotinate is a chemical compound that belongs to the class of nicotinic acid esters It is structurally characterized by the presence of a methyl ester group attached to the nicotinic acid moiety, along with an isobutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl4-isobutylnicotinate typically involves the esterification of nicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The isobutyl group is introduced through a subsequent alkylation reaction using isobutyl bromide and a base such as potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where nicotinic acid and methanol are continuously fed into the reactor along with the acid catalyst. The reaction mixture is then subjected to distillation to separate the desired ester from the reaction by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl4-isobutylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nicotinic acid derivatives.
Reduction: Nicotinic alcohol derivatives.
Substitution: Various substituted nicotinic esters.
Aplicaciones Científicas De Investigación
Methyl4-isobutylnicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the formulation of certain industrial products, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of Methyl4-isobutylnicotinate involves its interaction with specific molecular targets in the body. It is believed to exert its effects through the modulation of nicotinic acetylcholine receptors, leading to changes in cellular signaling pathways. This interaction can result in various physiological responses, including vasodilation and anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl nicotinate
- Isobutyl nicotinate
- Ethyl nicotinate
Uniqueness
Methyl4-isobutylnicotinate is unique due to the presence of both the methyl ester and isobutyl groups, which confer distinct chemical and biological properties. Compared to other nicotinic acid esters, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a compound of interest for further research and development.
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
methyl 4-(2-methylpropyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-8(2)6-9-4-5-12-7-10(9)11(13)14-3/h4-5,7-8H,6H2,1-3H3 |
Clave InChI |
JYHOYKWNPLPVLB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=C(C=NC=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


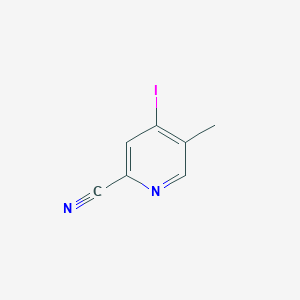
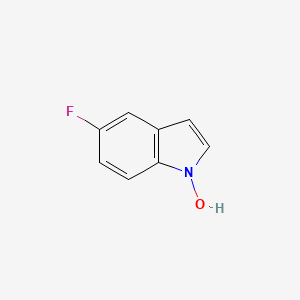
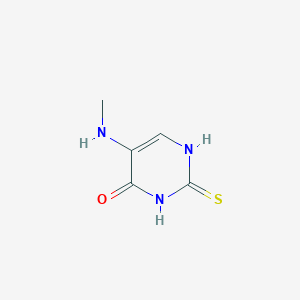
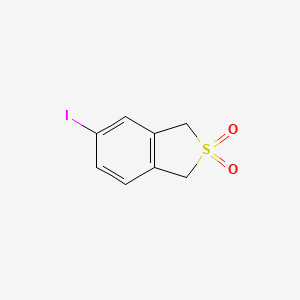
![N-(2'-Amino[4,4'-bithiazol]-2-YL)-4-pyridinecarboxamide](/img/structure/B13118029.png)
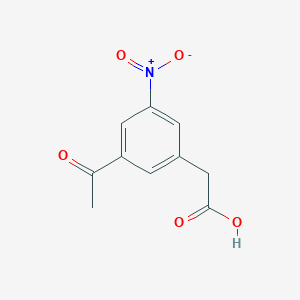




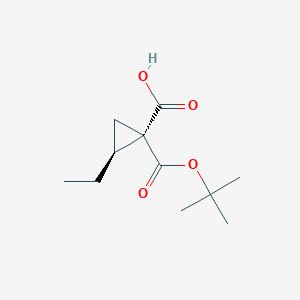
![1-(3-Chloro-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B13118083.png)

![2-[3,5-Bis[2-(4-methylphenyl)sulfonyloxyethyl]-2,4,6-trioxo-1,3,5-triazinan-1-yl]ethyl 4-methylbenzenesulfonate](/img/structure/B13118098.png)
